

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nonapeptide-1

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Compound of Interest

Compound Name: Nonapeptide-1 acetate salt

Cat. No.: B10799675

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of purity and concentration of Nonapeptide-1 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Nonapeptide-1, also known as Melanostatine, is a synthetic biomimetic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val.[1] It is widely used in the cosmetic and dermatological fields for its skin-brightening properties.[2] Nonapeptide-1 functions as a competitive antagonist of the melanocortin 1 receptor (MC1R), effectively blocking the alpha-melanocyte-stimulating hormone (α -MSH) from initiating the signaling cascade that leads to melanin synthesis.[3][4][5][6] By inhibiting the activation of tyrosinase, the rate-limiting enzyme in melanogenesis, Nonapeptide-1 helps to reduce hyperpigmentation and promote a more even skin tone.[3][4][7][8]

Accurate and robust analytical methods are crucial for the quality control of Nonapeptide-1 in raw materials and finished formulations. High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing peptide purity and concentration.[9][10] This application note details a validated RP-HPLC method suitable for the quality assessment of Nonapeptide-1.

Principle of Analysis

The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.^[10] The stationary phase is a non-polar, octadecylsilane-bonded silica (C18), which retains the peptide based on its hydrophobicity.^[10]^[11] A mobile phase consisting of a polar mixture of water and acetonitrile (ACN), with trifluoroacetic acid (TFA) as an ion-pairing agent, is used to elute the peptide from the column.^[9] A gradient elution, where the concentration of the organic solvent (ACN) is gradually increased, allows for the separation of Nonapeptide-1 from its impurities.^[11] The peptide is quantified by measuring its absorbance at 215 nm, which is optimal for the detection of the peptide bond.^[9]

Experimental Protocol

Instrumentation, Chemicals, and Reagents

- Instrumentation:
 - HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
 - Analytical balance (0.01 mg readability).
 - pH meter.
 - Sonicator.
 - Volumetric flasks and pipettes.
 - HPLC vials.
- Chemicals and Reagents:
 - Nonapeptide-1 Reference Standard (Purity ≥98%).
 - Acetonitrile (ACN), HPLC grade.
 - Trifluoroacetic acid (TFA), HPLC grade.
 - Water, HPLC grade or ultrapure (18.2 MΩ·cm).

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of Nonapeptide-1.

Parameter	Recommended Condition
Column	C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A	0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Detection	UV at 215 nm
Injection Volume	10 µL
Column Temperature	35 °C
Run Time	30 minutes

Mobile Phase Gradient Program

The separation is achieved using a linear gradient as detailed in the table below.

Time (minutes)	Mobile Phase A (%)	Mobile Phase B (%)
0.01	90	10
20.00	40	60
22.00	10	90
25.00	10	90
25.01	90	10
30.00	90	10

Preparation of Solutions

- Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
- Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
- Diluent: Prepare a mixture of Water and Acetonitrile (80:20 v/v) with 0.1% TFA.
- Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of Nonapeptide-1 Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
- Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the Nonapeptide-1 sample into a 10 mL volumetric flask. Add diluent to dissolve the sample, sonicate briefly if necessary, and dilute to volume. Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 μ m syringe filter before injection if necessary.

Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (diluent) to ensure the system is clean.
- Perform five replicate injections of the Working Standard Solution to check for system suitability (e.g., retention time repeatability, peak area precision). The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
- Inject the Sample Solution in duplicate.
- Record the chromatograms and integrate the peak areas.

Data Analysis and Calculation

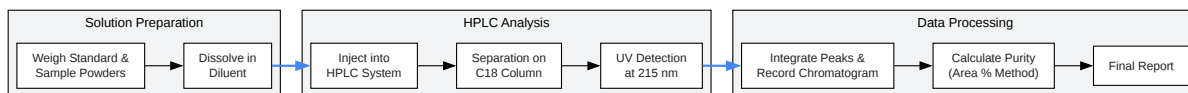
The purity of Nonapeptide-1 is calculated based on the area percent method.

$$\text{Purity (\%)} = (\text{Area of Nonapeptide-1 Peak} / \text{Total Area of All Peaks}) \times 100$$

Visualized Workflows and Pathways

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Nonapeptide-1.

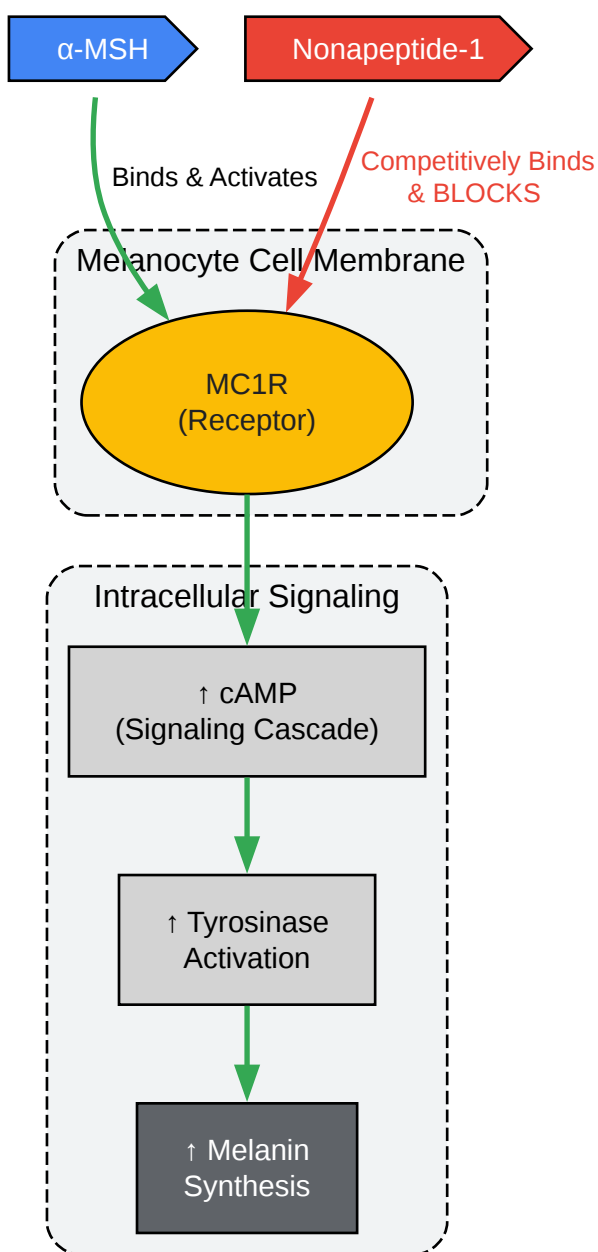


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Caption: Experimental workflow for Nonapeptide-1 HPLC analysis.

Nonapeptide-1 Signaling Pathway

This diagram illustrates the mechanism of action by which Nonapeptide-1 inhibits melanin synthesis.



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Caption: Mechanism of action of Nonapeptide-1 in melanocytes.

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